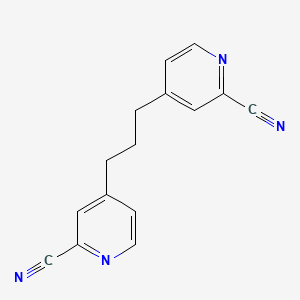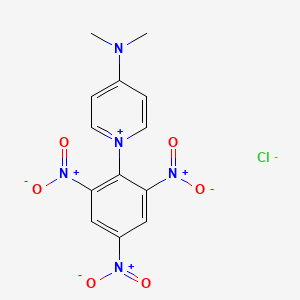
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a trinitrophenyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the nitration of 4-(dimethylamino)pyridine to introduce the trinitrophenyl group. This is followed by the formation of the pyridinium ion through a quaternization reaction with a suitable alkylating agent, such as methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, resulting in amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles are employed under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)benzene
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridine
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride stands out due to its pyridinium ion structure, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
111055-14-2 |
|---|---|
Formule moléculaire |
C13H12ClN5O6 |
Poids moléculaire |
369.72 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2,4,6-trinitrophenyl)pyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H12N5O6.ClH/c1-14(2)9-3-5-15(6-4-9)13-11(17(21)22)7-10(16(19)20)8-12(13)18(23)24;/h3-8H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MREZIHUVYZJNNF-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
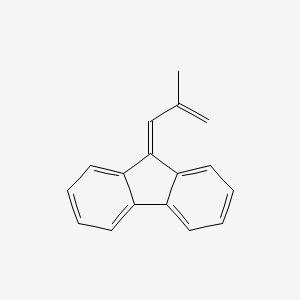
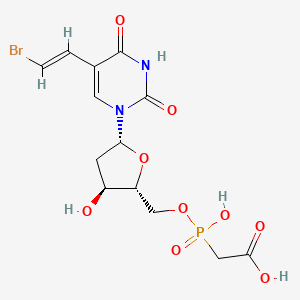
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
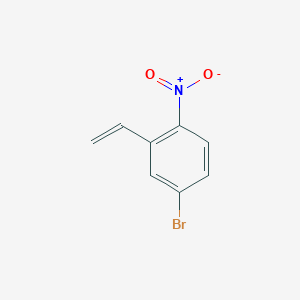
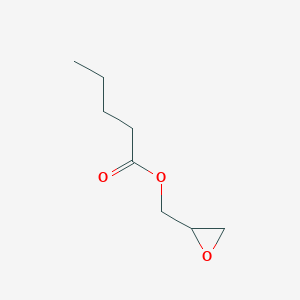
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
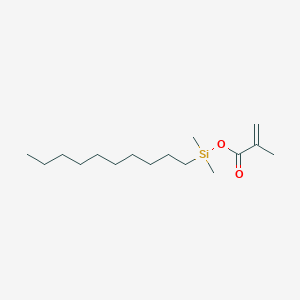
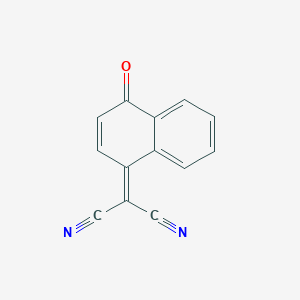
![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
